Cas no 14282-59-8 (Thiophene-3,4-diol)

Thiophene-3,4-diol is a heterocyclic organic compound featuring a thiophene ring substituted with hydroxyl groups at the 3 and 4 positions. This diol derivative is of interest in synthetic chemistry due to its utility as a versatile building block for the preparation of more complex heterocyclic systems, pharmaceuticals, and functional materials. Its reactive hydroxyl groups enable facile functionalization, making it valuable for applications in ligand design, catalysis, and polymer chemistry. The compound's structural motif is also relevant in medicinal chemistry, where thiophene derivatives are explored for their bioactive properties. Thiophene-3,4-diol is typically handled under controlled conditions due to its sensitivity to oxidation.
Thiophene-3,4-diol structure
Thiophene-3,4-diol structure
Product Name:Thiophene-3,4-diol
CAS No:14282-59-8
MF:C4H4O2S
MW:116.138360023499
MDL:MFCD09908190
CID:98349
PubChem ID:9942134
Update Time:2025-06-27

Thiophene-3,4-diol Chemical and Physical Properties

Names and Identifiers

    • Thiophene-3,4-diol
    • 3,4-Thiophenediol
    • 3,4-dihydroxythiophene
    • Thiophen-3,4-diol
    • DTXSID70433068
    • AKOS006313358
    • FT-0691993
    • SCHEMBL446609
    • MPKQTNAUFAZSIJ-UHFFFAOYSA-N
    • 14282-59-8
    • MDL: MFCD09908190
    • Inchi: 1S/C4H4O2S/c5-3-1-7-2-4(3)6/h1-2,5-6H
    • InChI Key: MPKQTNAUFAZSIJ-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=C1)O)O

Computed Properties

  • Exact Mass: 115.99300
  • Monoisotopic Mass: 115.99320054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 58.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 68.7Ų

Experimental Properties

  • PSA: 68.70000
  • LogP: 1.15930

Thiophene-3,4-diol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Thiophene-3,4-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T075595-50mg
Thiophene-3,4-diol
14282-59-8
50mg
$ 205.00 2022-06-03
TRC
T075595-100mg
Thiophene-3,4-diol
14282-59-8
100mg
$ 330.00 2022-06-03
eNovation Chemicals LLC
Y0994638-10g
Thiophene-3,4-diol
14282-59-8 95%
10g
$1600 2024-08-02

Thiophene-3,4-diol Production Method

Additional information on Thiophene-3,4-diol

Thiophene-3,4-diol (CAS No. 14282-59-8): A Key Intermediate in Modern Pharmaceutical and Material Science Research

Thiophene-3,4-diol, chemically identified by the CAS number 14282-59-8, is a significant heterocyclic compound that has garnered considerable attention in the fields of pharmaceutical chemistry and advanced materials. This compound, characterized by its sulfur-containing ring structure, serves as a versatile intermediate in the synthesis of various biologically active molecules and functional materials. Its unique structural and electronic properties make it a valuable building block for researchers exploring novel therapeutic agents and innovative materials.

The molecular structure of Thiophene-3,4-diol consists of a thiophene ring substituted with two hydroxyl groups at the 3 and 4 positions. This arrangement imparts distinct reactivity and functionality, enabling its use in diverse synthetic pathways. The presence of hydroxyl groups enhances its solubility in polar solvents and facilitates further derivatization, making it a preferred choice for medicinal chemists and material scientists alike.

In recent years, Thiophene-3,4-diol has been extensively studied for its potential applications in pharmaceuticals. Researchers have leveraged its scaffold to develop novel compounds with antimicrobial, anti-inflammatory, and anticancer properties. One notable area of research involves its incorporation into small-molecule inhibitors targeting specific enzymatic pathways involved in disease progression. For instance, studies have demonstrated its utility in designing thiophene-based kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory disorders.

The compound's significance extends beyond pharmaceutical applications into the realm of material science. Its conjugated system and electron-rich nature make it an excellent candidate for organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent advancements in this field have shown that derivatives of Thiophene-3,4-diol can enhance the efficiency and stability of these devices. By tuning the molecular structure through functionalization, scientists have achieved improved charge transport properties, leading to more sustainable and cost-effective electronic technologies.

The synthesis of Thiophene-3,4-diol typically involves multi-step organic reactions starting from readily available precursors such as thiophene. Common synthetic routes include hydroxylation followed by oxidation or direct functionalization of the thiophene ring. These methods have been refined over the years to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. The development of greener synthetic protocols has also been a focus, with efforts to minimize waste and reduce energy consumption during production.

In academic research, Thiophene-3,4-diol continues to be a subject of interest due to its role as a precursor in drug discovery programs. Medicinal chemists often explore its derivatives to identify new lead compounds with enhanced pharmacological profiles. Computational modeling and high-throughput screening techniques have accelerated this process by allowing rapid evaluation of thousands of potential derivatives. Such approaches have led to the identification of several promising candidates that are currently undergoing further optimization.

The compound's versatility is further highlighted by its use in polymer chemistry. Functionalized thiophene derivatives can be incorporated into polymers to impart specific properties such as conductivity or biodegradability. These materials find applications in flexible electronics, sensors, and biomedical devices where lightweight yet robust materials are essential. The ability to tailor the properties of these polymers through controlled synthesis makes Thiophene-3,4-diol an indispensable tool for material scientists.

Ongoing research efforts are focused on expanding the applications of Thiophene-3,4-diol into new areas such as nanotechnology and environmental science. For example, researchers are investigating its potential use in developing novel catalysts for sustainable chemical transformations or as a component in smart coatings that can respond to environmental stimuli. These interdisciplinary studies underscore the compound's broad utility and highlight its importance as a chemical building block.

The future prospects for Thiophene-3,4-diol are promising, with continued advancements expected in both pharmaceuticals and materials science. As synthetic methodologies evolve and computational tools become more sophisticated, the accessibility and utility of this compound will likely increase further. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into practical applications that benefit society.

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